4,4'-{[2-Hydroxy-5-(2-phenylpropan-2-yl)-1,3-phenylene]bis(methylene)}diphenol
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Overview
Description
4,4’-{[2-Hydroxy-5-(2-phenylpropan-2-yl)-1,3-phenylene]bis(methylene)}diphenol is an organic compound with a complex structure that includes multiple phenyl groups and hydroxyl functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-{[2-Hydroxy-5-(2-phenylpropan-2-yl)-1,3-phenylene]bis(methylene)}diphenol typically involves multi-step organic reactions. One common method includes the alkylation of phenolic compounds followed by a series of condensation reactions. The reaction conditions often require the use of strong acids or bases as catalysts, and the reactions are typically carried out under controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under optimized conditions. The process may include purification steps such as crystallization or distillation to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
4,4’-{[2-Hydroxy-5-(2-phenylpropan-2-yl)-1,3-phenylene]bis(methylene)}diphenol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form different hydroxy derivatives.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic aromatic substitution reactions may use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various hydroxy derivatives.
Scientific Research Applications
4,4’-{[2-Hydroxy-5-(2-phenylpropan-2-yl)-1,3-phenylene]bis(methylene)}diphenol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases related to oxidative stress.
Industry: Utilized in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism by which 4,4’-{[2-Hydroxy-5-(2-phenylpropan-2-yl)-1,3-phenylene]bis(methylene)}diphenol exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups can participate in hydrogen bonding and other interactions, influencing various biochemical pathways. The compound’s antioxidant properties are attributed to its ability to donate hydrogen atoms and neutralize free radicals.
Comparison with Similar Compounds
Similar Compounds
4-Cumylphenol: Similar in structure but lacks the additional hydroxyl groups.
2,4-Bis(2-phenylpropan-2-yl)phenol: Another related compound with similar phenyl and hydroxyl functionalities.
Properties
CAS No. |
137999-27-0 |
---|---|
Molecular Formula |
C29H28O3 |
Molecular Weight |
424.5 g/mol |
IUPAC Name |
2,6-bis[(4-hydroxyphenyl)methyl]-4-(2-phenylpropan-2-yl)phenol |
InChI |
InChI=1S/C29H28O3/c1-29(2,24-6-4-3-5-7-24)25-18-22(16-20-8-12-26(30)13-9-20)28(32)23(19-25)17-21-10-14-27(31)15-11-21/h3-15,18-19,30-32H,16-17H2,1-2H3 |
InChI Key |
RHFBLGJSBOUGCV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CC=CC=C1)C2=CC(=C(C(=C2)CC3=CC=C(C=C3)O)O)CC4=CC=C(C=C4)O |
Origin of Product |
United States |
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